3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Description
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C24H23FN2O4S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
Research has demonstrated the utility of NH-pyrazoles and related compounds in crystallography, revealing complex patterns of hydrogen bonds and tautomerism in crystalline forms. For instance, certain NH-pyrazoles exhibit unique tautomerism and crystallize in forms stabilized by complex hydrogen bonding patterns, indicating their potential for studying molecular structures and interactions (Cornago et al., 2009).
Synthesis and Structural Characterization
The synthesis of isostructural compounds featuring pyrazole units has been a focus, with structural characterizations providing insights into the molecular conformations and crystalline structures of these compounds (Kariuki et al., 2021). Such studies are crucial for the development of new materials and drugs.
Photophysical and Physicochemical Investigations
Novel pyrazoline derivatives have been explored for their potential as fluorescent chemosensors, particularly for the detection of metal ions like Fe3+. These studies underscore the role of pyrazoline compounds in developing new chemosensor technologies that could be applied in various fields, including environmental monitoring and biochemistry (Salman A. Khan, 2020).
Polymorphism and Metal-Metal Interactions
The impact of pyrazol substituents on the properties of metal complexes has been analyzed, revealing how these substituents influence crystalline polymorphism and metal-metal interactions. Such research is pivotal for the design of metal-organic frameworks and coordination compounds with specific properties (Torralba et al., 2001).
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-16-4-11-20(12-5-16)32(28,29)27-22(17-6-9-19(25)10-7-17)15-21(26-27)18-8-13-23(30-2)24(14-18)31-3/h4-14,22H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBKBBVXQYIITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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